molecular formula C8H9N3 B1320690 1-Methyl-1H-indazol-7-ylamine CAS No. 41926-06-1

1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690
CAS No.: 41926-06-1
M. Wt: 147.18 g/mol
InChI Key: FKQDTYKVWIDGNT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound. It features a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and an amine group at the 7-position. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with hydrazine derivatives under acidic conditions. Another method includes the transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation using 2-(methylamino)benzonitrile and an organometallic reagent .

Industrial Production Methods: Industrial production of 1-Methyl-1H-indazol-7-ylamine often employs scalable synthetic routes that ensure high yields and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted indazole compounds .

Scientific Research Applications

1-Methyl-1H-indazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDTYKVWIDGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594975
Record name 1-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41926-06-1
Record name 1-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-7-amine
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